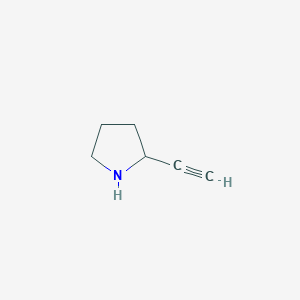

2-Ethynylpyrrolidine

Description

2-Ethynylpyrrolidine (CAS: 853304-19-5, molecular formula: C₆H₉N) is a pyrrolidine derivative featuring an ethynyl (-C≡CH) group at the 2-position of the five-membered amine ring. This compound is notable for its chiral structure, often derived from enantiomerically pure proline or pipecolic acid, enabling its use in asymmetric synthesis . Key applications include its role as a building block in the total synthesis of natural products such as (+)-antofine and (-)-cryptopleurine, where its ethynyl group participates in critical coupling reactions like Sonogashira cross-coupling .

Properties

IUPAC Name |

2-ethynylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-2-6-4-3-5-7-6/h1,6-7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODJJQTYBSNLPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561062 | |

| Record name | 2-Ethynylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853304-19-5 | |

| Record name | 2-Ethynylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 2-Ethynylpyrrolidine involves the use of N-Boc-D-proline methyl ester as a starting material. The synthesis proceeds through a tandem reduction-Ohira-Bestmann reaction. The reaction conditions include the use of dichloromethane as a solvent, cooling the reaction mixture to -76°C, and the addition of DIBAL-H (diisobutylaluminum hydride) as a reducing agent .

Industrial Production Methods: Industrial production methods for 2-Ethynylpyrrolidine are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylpyrrolidine undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can yield alkenes or alkanes.

Scientific Research Applications

Medicinal Chemistry

2-Ethynylpyrrolidine has shown promise in the development of pharmacological agents. Its structure allows for modifications that can enhance biological activity. Notably, research has indicated its potential as a scaffold for creating drugs targeting specific receptors in the central nervous system.

Case Study: Muscarinic Acetylcholine Receptor Modulation

A study investigated the structure-activity relationships (SAR) of compounds related to 2-ethynylpyrrolidine and their effects on muscarinic acetylcholine receptors (mAChRs). The findings revealed that derivatives of 2-ethynylpyrrolidine exhibited significant positive allosteric modulation of the M3 subtype of mAChR, which is implicated in various physiological processes including smooth muscle contraction and neurotransmission. The compound demonstrated favorable pharmacokinetic properties, suggesting its utility as a therapeutic agent for conditions like overactive bladder and other disorders related to cholinergic signaling .

Material Science

The compound's unique properties also make it suitable for applications in material science, particularly in the synthesis of polymers and advanced materials.

Synthesis of Functional Polymers

Research has shown that 2-ethynylpyrrolidine can be utilized as a monomer in the production of functionalized polymers. These polymers have applications in drug delivery systems due to their biocompatibility and ability to encapsulate various therapeutic agents . The incorporation of 2-ethynylpyrrolidine into polymer matrices enhances the mechanical properties and thermal stability of the resulting materials.

Synthetic Intermediate

In synthetic organic chemistry, 2-ethynylpyrrolidine serves as an important intermediate for the synthesis of more complex molecules.

Synthetic Pathways

Various synthetic routes have been developed to obtain 2-ethynylpyrrolidine, allowing chemists to explore its reactivity further. For instance, it can be synthesized through the reaction of pyrrolidine with acetylene under controlled conditions. This versatility makes it a valuable building block for creating diverse chemical entities .

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Proline | High | Essential amino acid; protein synthesis |

| Hydroxyproline | Moderate | Important for collagen stability |

| Pyrrolidine-2-carboxylic acid | Moderate | Non-methylated analogue; less bioactive |

Mechanism of Action

The mechanism of action of 2-Ethynylpyrrolidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The ethynyl-substituted pyrrolidine is compared below with other heterocyclic amines and substituted pyrrolidines/pyrroles, focusing on structural features, synthetic utility, and applications.

Structural and Functional Group Comparisons

Table 1: Structural and Functional Differences

Key Observations :

- Ethynyl vs. Vinyl Groups : The ethynyl group in 2-Ethynylpyrrolidine enables sp-hybridized carbon reactivity, ideal for cross-coupling reactions, whereas the vinyl group in 2-vinylpyridine is more suited for polymerization or electrophilic additions .

- Chiral Synthesis : 2-Ethynylpyrrolidine is synthesized from enantiopure proline, ensuring stereochemical control, unlike 1-ethylpyrrole or 2-vinylpyridine, which lack inherent chirality .

Comparison with Carboxamide Derivatives

Pyrrolidine-2-carboxamide derivatives (e.g., compounds in ) rely on amide bond formation for biological activity but lack the ethynyl group’s coupling versatility. For example, (S)-2-benzylpyrrolidine derivatives are synthesized via HATU-mediated amidation, targeting enzyme inhibition rather than complex alkaloid synthesis .

Biological Activity

2-Ethynylpyrrolidine, a compound characterized by its unique pyrrolidine ring and ethynyl substitution, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of 2-Ethynylpyrrolidine, highlighting its mechanisms of action, biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

2-Ethynylpyrrolidine has the molecular formula and features a five-membered nitrogen-containing ring with an ethynyl group at the second position. This structural configuration is crucial for its reactivity and biological activity. The compound appears as a white to yellow solid and has a CAS number of 853304-19-5.

The biological activity of 2-Ethynylpyrrolidine is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes by binding to their active sites, thus preventing normal enzymatic functions. The exact molecular pathways involved are context-dependent but often relate to enzyme inhibition and modulation of signaling pathways.

Biological Targets

Studies have shown that 2-Ethynylpyrrolidine exhibits notable activity against various biological targets:

- Dipeptidyl Peptidase IV (DPP-IV) : It has been identified as a potential inhibitor of DPP-IV, an enzyme implicated in glucose metabolism and type 2 diabetes management. Inhibition of DPP-IV may enhance insulin secretion and promote β-cell proliferation in diabetic models .

- Enzymatic Pathways : The compound is also being explored for its effects on polyamine biosynthesis pathways, particularly through inhibition of the enzyme methylthioadenosine phosphorylase (MTAP), which may have implications in cancer therapeutics .

Synthesis Methods

The synthesis of 2-Ethynylpyrrolidine typically involves several steps, often utilizing ethynylation reactions with pyrrolidine derivatives. Common methods include:

- Ethynylation Reactions : Employing terminal alkynes in the presence of catalysts to introduce the ethynyl group into the pyrrolidine structure.

- Multistep Synthesis : Utilizing various organic transformations to achieve the desired compound from simpler precursors.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of 2-Ethynylpyrrolidine:

- Antimicrobial Activity : Preliminary tests have indicated that derivatives of 2-Ethynylpyrrolidine exhibit antimicrobial properties against strains such as E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

- Inhibitory Effects on Cancer Cell Lines : Research has demonstrated that certain analogs of 2-Ethynylpyrrolidine can inhibit cell proliferation in various cancer cell lines, showcasing its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Ethynylpyrrolidine, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Ethynylpyridine | Not specified | Contains a pyridine ring; different biological properties. |

| 3-Ethynylpyridine | Not specified | Ethynyl group at third position; potential for varied reactivity. |

| (R)-Ethyl pyrrolidine-2-carboxylate hydrochloride | 56777374 | Contains a carboxylate group; potential for different biological activities. |

The unique pyrrolidine structure of 2-Ethynylpyrrolidine differentiates it from other derivatives, influencing both its chemical reactivity and biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.